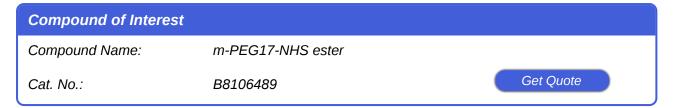


An In-depth Technical Guide to m-PEG17-NHS Ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG17-NHS ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. This heterobifunctional linker consists of a methoxy-terminated PEG chain with 17 ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The other end of the linker is functionalized with an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines. This reactivity allows for the covalent attachment of the PEG chain to proteins, peptides, antibodies, and other biomolecules, a process known as PEGylation. This guide provides a comprehensive overview of **m-PEG17-NHS** ester, including its chemical properties, applications, and detailed experimental protocols.

Chemical Properties and Specifications

m-PEG17-NHS ester is a well-defined compound with consistent properties, making it ideal for applications requiring high purity and batch-to-batch reproducibility.



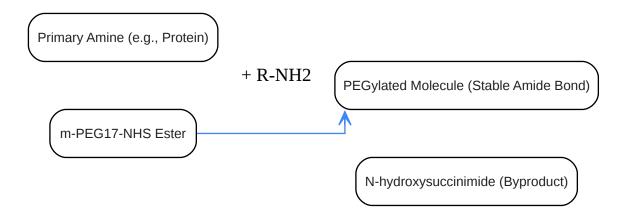
Property	Value	Reference	
Chemical Formula	C40H75NO21 [1][2]		
Molecular Weight	906.03 g/mol	[1][2]	
CAS Number	174569-25-6		
Purity	Typically >95%	[2]	
Appearance	White to off-white solid or viscous liquid	[3]	
Solubility	Soluble in water, DMSO, DMF, and chloroform	[3]	
Storage Conditions	-20°C, desiccated. Moisture- sensitive.	[1][4]	

Reaction Mechanism and Kinetics

The primary application of **m-PEG17-NHS ester** is the modification of biomolecules through the reaction of its NHS ester group with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).

Reaction with Primary Amines

The NHS ester reacts with a primary amine via nucleophilic acyl substitution to form a stable and irreversible amide bond. The reaction releases N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.[5]





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Caption: Reaction of **m-PEG17-NHS ester** with a primary amine.

Hydrolysis and Stability

A competing reaction to amidation is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[5] Therefore, it is crucial to perform conjugation reactions promptly after preparing the **m-PEG17-NHS ester** solution.

рН	Temperature (°C)	Half-life of NHS Ester Hydrolysis	Reference
7.0	0	4-5 hours	[5]
8.6	4	10 minutes	[5]
5.5	37	> 48 hours (for a related CPT-PEG conjugate)	[6]
7.4	37	Significant dissociation observed after 48 hours (for a related CPT-PEG conjugate)	[6]
9.0	37	Highest dissociation observed after 48 hours (for a related CPT-PEG conjugate)	[6]

Applications in Research and Drug Development

The hydrophilic and flexible nature of the PEG chain, combined with the specific reactivity of the NHS ester, makes **m-PEG17-NHS ester** a versatile tool in various applications.



PEGylation of Proteins and Peptides

PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The attachment of PEG chains can:

- Increase hydrodynamic size: This leads to reduced renal clearance and a longer circulation half-life.
- Shield from proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, increasing the protein's stability in vivo.
- Reduce immunogenicity: The PEG layer can mask antigenic epitopes on the protein surface, reducing the immune response.
- Enhance solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic proteins.

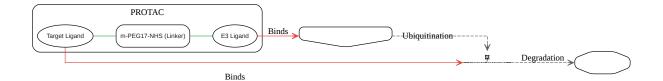
Linker in Antibody-Drug Conjugates (ADCs)

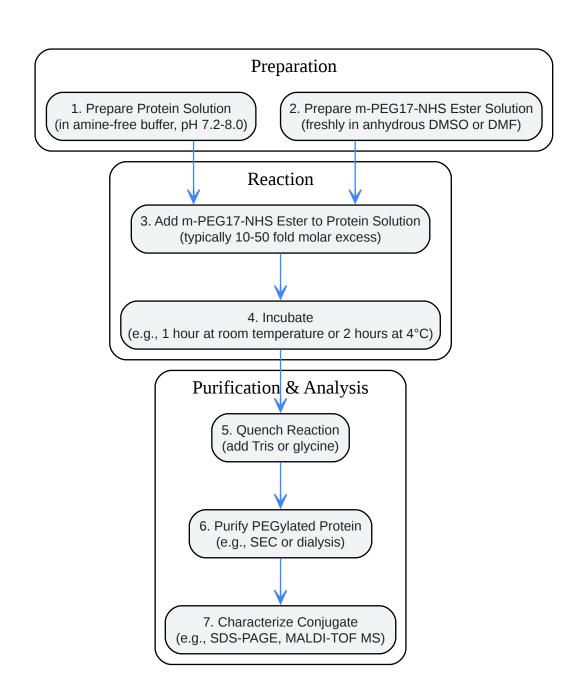
m-PEG17-NHS ester can be used as a component of the linker in ADCs. The PEG spacer can improve the solubility of the ADC and modulate the distance between the antibody and the cytotoxic payload.

Development of PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. **m-PEG17-NHS ester** is a commonly used PEG-based linker in the synthesis of PROTACs.[2][7][8][9] The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.







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